molecular formula C22H31NO3 B040519 Esoxybutynin CAS No. 119618-22-3

Esoxybutynin

Cat. No.: B040519
CAS No.: 119618-22-3
M. Wt: 357.5 g/mol
InChI Key: XIQVNETUBQGFHX-JOCHJYFZSA-N
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Description

Esoxybutynin is a chemical compound known for its application in the treatment of overactive bladder. It is a chiral molecule, meaning it has two enantiomers, with the (S)-enantiomer being the active form. This compound is an antimuscarinic agent that reduces detrusor muscle activity, thereby relaxing the bladder and preventing the urge to void .

Preparation Methods

The synthesis of esoxybutynin involves several steps. One of the key intermediates in its preparation is (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. This intermediate is synthesized through a series of reactions, including the formation of the racemic mixture and subsequent resolution to obtain the (S)-enantiomer. The final step involves esterification with 4-(diethylamino)-2-butyn-1-ol .

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Esoxybutynin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Esoxybutynin has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of chiral synthesis and resolution.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Primarily used in the treatment of overactive bladder and related urinary conditions.

    Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Esoxybutynin exerts its effects by inhibiting the action of acetylcholine on muscarinic receptors in the bladder. This inhibition prevents the contraction of the bladder smooth muscle, leading to relaxation and reduced urgency to void. The primary molecular targets are the M3 muscarinic receptors, which are responsible for mediating bladder contractions .

Comparison with Similar Compounds

Esoxybutynin is often compared with other antimuscarinic agents used for overactive bladder, such as:

This compound’s uniqueness lies in its specific chiral form and its well-established efficacy and safety profile in treating overactive bladder.

Biological Activity

Esoxybutynin, a derivative of oxybutynin, is primarily recognized for its role as an antimuscarinic agent used in the treatment of overactive bladder and other urinary disorders. This article provides a comprehensive overview of the biological activity of esooxybutynin, including its mechanism of action, pharmacokinetics, clinical efficacy, and associated case studies.

This compound functions by antagonizing muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype found in the detrusor muscle of the bladder. This antagonism leads to:

  • Reduced Detrusor Muscle Activity : By blocking these receptors, esooxybutynin decreases involuntary contractions of the bladder, thereby increasing bladder capacity and reducing urgency .
  • Inhibition of Salivary Secretion : The drug also affects mAChRs in salivary glands, which can lead to side effects such as dry mouth due to reduced saliva production .

Pharmacokinetics

The pharmacokinetic profile of esooxybutynin reveals important information regarding its absorption, distribution, metabolism, and excretion:

  • Absorption : this compound is rapidly absorbed after oral administration. Peak plasma concentrations are typically reached within 1 hour .
  • Bioavailability : The bioavailability is approximately 6%, with the active metabolite N-desethyloxybutynin exhibiting significantly higher plasma concentrations (5-12 times greater) than esooxybutynin itself .
  • Distribution : It has a large volume of distribution (approximately 193 L), indicating extensive tissue binding .
  • Metabolism : The drug is primarily metabolized by the CYP3A4 enzyme system in the liver and intestines, undergoing first-pass metabolism to form its active metabolite .
  • Elimination : Less than 0.1% of the administered dose is excreted unchanged in urine, highlighting extensive hepatic clearance .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of esooxybutynin in managing symptoms associated with overactive bladder. A recent study involving 107 patients with neurogenic bladder dysfunction showed that high-dose esooxybutynin led to significant reductions in maximal detrusor pressure (MDP) over time:

Treatment GroupMean Reduction in MDP (cmH2O)p-value
Low-dose esooxybutynin2.50.540
High-dose esooxybutynin16.90.008
This compound + Trospium21.90.016

These findings indicate that higher doses provide better control over detrusor pressure compared to lower doses or combination therapies .

Side Effects and Tolerability

While esooxybutynin is generally well-tolerated, it may cause several side effects due to its antimuscarinic properties:

  • Common Side Effects : Dry mouth, constipation, blurred vision, and urinary retention are frequently reported .
  • Severe Reactions : In some cases, particularly at higher doses, patients may experience significant discomfort or adverse effects leading to discontinuation of therapy .

Case Studies

Two notable case studies highlight the potential for misuse and addiction associated with esooxybutynin:

  • Case Study 1 : A prisoner initially prescribed esooxybutynin for overactive bladder began using it off-label to manage cravings for illicit substances. His dosage escalated from 1-2 tablets daily to 20-30 tablets (100-150 mg), leading to withdrawal symptoms when not taken .
  • Case Study 2 : Another inmate with a history of substance abuse increased his esooxybutynin intake from a therapeutic dose to as much as 60-80 tablets daily (300-400 mg) to suppress cravings for alcohol and drugs. He experienced significant withdrawal symptoms when doses were missed .

Properties

IUPAC Name

4-(diethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQVNETUBQGFHX-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317439
Record name (S)-Oxybutynin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119618-22-3
Record name (S)-Oxybutynin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119618-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esoxybutynin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119618223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Oxybutynin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Esoxybutynin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39EY4NVB8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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